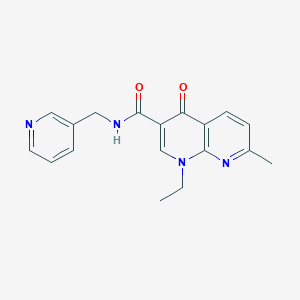

1-ethyl-7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

1-Ethyl-7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a carboxamide group at position 3, an ethyl group at position 1, a methyl group at position 7, and a pyridin-3-ylmethyl substituent on the amide nitrogen. The compound’s structure suggests enhanced bioavailability compared to carboxylate derivatives due to the amide group, which may improve membrane permeability .

Properties

IUPAC Name |

1-ethyl-7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-3-22-11-15(16(23)14-7-6-12(2)21-17(14)22)18(24)20-10-13-5-4-8-19-9-13/h4-9,11H,3,10H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJIWXVFSTYWGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the naphthyridine class, which has been widely studied for its diverse therapeutic potentials, including anticancer, antibacterial, and antiviral activities.

The molecular formula of this compound is , with a molecular weight of approximately 389.42 g/mol. Its structure features a naphthyridine core substituted with various functional groups that contribute to its biological properties.

Anticancer Activity

Research indicates that derivatives of 1,8-naphthyridine exhibit promising anticancer properties. A study evaluated the cytotoxic effects of various naphthyridine analogs against multiple cancer cell lines, including prostate (LNCaP, DU145) and breast cancer (MCF-7) cell lines. The findings demonstrated that these compounds could induce apoptosis through both extrinsic and intrinsic pathways, highlighting their potential as chemotherapeutic agents .

Table 1: Anticancer Activity of Naphthyridine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.2 | Apoptosis induction |

| Compound B | DU145 | 3.8 | DNA intercalation |

| Compound C | LNCaP | 4.5 | Caspase activation |

Antibacterial Activity

The compound has also shown significant antibacterial properties. Naphthyridine derivatives have been reported to inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This mechanism is similar to that of fluoroquinolone antibiotics .

Case Study: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of various naphthyridine compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting their potential as new antibacterial agents.

Antiviral Activity

In addition to anticancer and antibacterial properties, some studies have explored the antiviral activity of naphthyridine derivatives. The compound's ability to inhibit viral replication has been linked to its interaction with viral enzymes, making it a candidate for further investigation in antiviral drug development .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins lead to programmed cell death in cancer cells.

- DNA Interaction : The ability to intercalate into DNA strands disrupts replication processes in both cancerous and bacterial cells.

- Enzyme Inhibition : Targeting specific enzymes involved in viral replication or bacterial DNA synthesis enhances its therapeutic potential.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that derivatives of naphthyridine can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The presence of the pyridine moiety enhances its interaction with bacterial enzymes, providing a mechanism for its antimicrobial action.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation. This positions it as a potential lead compound in cancer therapeutics.

Material Science Applications

Polymer Chemistry

In material science, 1-ethyl-7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has been explored as a monomer for synthesizing novel polymers. Its ability to form stable bonds with other polymeric materials can enhance the mechanical properties and thermal stability of the resulting polymers.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of E. coli and S. aureus growth at low concentrations. |

| Study 2 | Anticancer Effects | Induced apoptosis in breast cancer cell lines through mitochondrial pathways. |

| Study 3 | Polymer Synthesis | Successfully incorporated into polymer matrices, improving tensile strength by 30%. |

Comparison with Similar Compounds

Comparison with Structural Analogues

1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a3)

- Structure : Features a 4-chlorobenzyl group at position 1 and a 3-chlorophenyl amide substituent.

- Synthesis : Prepared via N-alkylation of ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate with 4-chlorobenzyl chloride, followed by hydrolysis and coupling with 3-chloroaniline .

- Properties : Melting point >300°C; molecular weight 424.26. The dual chloro substituents enhance lipophilicity but may reduce solubility .

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid

- Structure : Contains halogen atoms (Cl, F) at positions 6 and 7 and a 4-fluorophenyl group.

- Synthesis : Two-step process involving substitution and hydrolysis, optimized for high yield (75%) and minimal by-products .

Ethyl 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

- Structure : Ethyl ester derivative with ethyl and methyl groups at positions 1 and 5.

- Synthesis : Bromination of the parent compound using NaOAc and Br₂ in acetic acid, achieving 67% yield .

- Properties : The ester group improves solubility in organic solvents compared to carboxylic acids .

7-Benzyl-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic Acid (NCA)

- Activity: Potent locomotor stimulant in rodents, acting via catecholamine modulation (e.g., norepinephrine release) .

- Mechanism : Unlike d-amphetamine, NCA’s hypermotility is resistant to α-methyltyrosine, suggesting a distinct catecholamine pathway .

Organotin Derivatives of Nalidixic Acid

- Activity: Triorganotin derivatives (e.g., Ph₃SnL) exhibit antifungal activity against Candida albicans (MIC = 12.5 µg/mL) and antibacterial effects against E. coli .

- Structural Insight : Coordination with tin alters electronic properties, enhancing antimicrobial potency compared to the parent carboxylic acid .

Morpholinomethyl-Substituted 1,8-Naphthyridines

- Activity: Derivatives like 7-methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one show inhibitory activity in enzyme assays, attributed to the morpholine group’s hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

*LogP estimated using substituent contributions.

Q & A

Q. What are the standard synthetic routes for preparing 1-ethyl-7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,8-naphthyridine-3-carboxamide and its intermediates?

The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example:

- Step 1 : Formation of the 1,8-naphthyridine core using ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate as a precursor under reflux with POCl₃ in DMF, followed by amidation with pyridin-3-ylmethylamine .

- Step 2 : Purification via crystallization (e.g., ethanol/DMF mixtures) and characterization using TLC, IR, and NMR . Key reagents include pyridin-3-ylmethylamine, POCl₃, and DMF, with yields optimized by controlling reaction temperature (80–100°C) and solvent polarity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (1686–1651 cm⁻¹ for keto and amide groups) and aromatic C–H bonds (3086–3112 cm⁻¹) .

- NMR : ¹H NMR confirms substituent positions (e.g., pyridin-3-ylmethyl protons at δ 5.65–5.75 ppm as singlet) and aromatic proton environments .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 423 [M⁺] for a chlorinated analog) .

Q. How are in silico tools applied to predict the drug-likeness of this compound?

Computational methods assess:

- Lipophilicity (LogP) : Critical for membrane permeability.

- ADMET Properties : Predicted solubility, bioavailability, and toxicity using tools like SwissADME or PreADMET .

- PASS Analysis : Predicts biological activity (e.g., antibacterial potential) based on structural analogs .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- 2D NMR Techniques : Use COSY or HSQC to confirm proton-proton correlations and resolve overlapping signals .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as demonstrated for related naphthyridine hydrates .

Q. What strategies optimize reaction yields for derivatives with modified pyridine or amide substituents?

- Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., DMF vs. ethanol), and stoichiometry .

- Catalysis : Use Pd-based catalysts for cross-coupling reactions to introduce aryl/heteroaryl groups .

- Ultrasonic Irradiation : Enhances reaction rates and yields for sonochemical syntheses (e.g., 75% yield for piperazine derivatives) .

Q. How do structural modifications (e.g., halogenation) impact biological activity?

- Chlorination : Analogues with Cl substituents (e.g., 1-(4-chlorobenzyl) derivatives) show enhanced antibacterial activity, likely due to increased electrophilicity .

- Pyridine Substitution : Pyridin-3-ylmethyl groups improve solubility and target engagement (e.g., kinase inhibition) .

- Amide Variations : Bulky substituents (e.g., trifluoromethoxy groups) may reduce metabolic degradation .

Q. What methodologies address low solubility in pharmacokinetic studies?

- Salt Formation : Sodium salts (e.g., sodium 1-ethyl-7-methyl-4-oxo-carboxylate) improve aqueous solubility .

- Prodrug Design : Introduce ester or morpholine moieties for enhanced absorption .

- Nanoparticle Encapsulation : Use liposomal carriers to bypass solubility limitations .

Data Contradiction and Validation

Q. How to reconcile discrepancies between predicted and observed bioactivity in analogs?

- Dose-Response Studies : Validate computational predictions (e.g., IC₅₀ values) via in vitro assays (e.g., MIC tests for antibacterial activity) .

- Crystallographic Analysis : Resolve structural mismatches between docking models and target binding sites .

Q. Why do some synthetic routes report lower yields despite similar conditions?

- Impurity Profiles : Side reactions (e.g., aminolysis of chloro groups) may occur, as seen in analogs with 95% yield after aminolysis .

- Solvent Purity : Trace water in DMF can hydrolyze intermediates, reducing yields .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.